molecular formula C5H9NO3 B019544 Methyl 2-acetamidoacetate CAS No. 1117-77-7

Methyl 2-acetamidoacetate

Cat. No.: B019544
CAS No.: 1117-77-7
M. Wt: 131.13 g/mol
InChI Key: RFNODQARGNZURK-UHFFFAOYSA-N
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Description

Methyl 2-acetamidoacetate is a versatile chemical building block of interest in organic synthesis and medicinal chemistry. This compound features both a reactive methyl ester and a protected acetamido group, making it a valuable scaffold for the construction of more complex molecules. Its structure suggests potential utility as an intermediate in the synthesis of peptides and peptide mimetics, where it can serve as a precursor for modified amino acid derivatives. Researchers may also employ this compound in the development of pharmaceuticals and agrochemicals, leveraging its functional groups for further chemical transformations such as hydrolysis, amidation, or nucleophilic substitution. The acetamido moiety can contribute to the molecular properties by participating in hydrogen bonding, which can influence the solubility and biological activity of the target compounds. Stored sealed in a dry environment at room temperature, this reagent offers stability for research purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-acetamidoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H9NO3/c1-4(7)6-3-5(8)9-2/h3H2,1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFNODQARGNZURK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50333754
Record name Methyl acetylglycinate
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Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1117-77-7
Record name N-Acetylglycine methyl ester
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Record name Methyl acetylglycinate
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Record name Methyl 2-acetamidoacetate
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Synthetic Methodologies and Reaction Pathways of Methyl 2 Acetamidoacetate

Strategies for the Synthesis of Methyl 2-acetamidoacetate

The synthesis of this compound is typically achieved through straightforward functional group transformations involving its precursors, glycine (B1666218) or N-acetylglycine (acetylglycine).

The most direct route to this compound is the esterification of N-acetylglycine. This method involves the reaction of the carboxylic acid group of N-acetylglycine with methanol (B129727) in the presence of a suitable catalyst or activating agent. One documented method utilizes methyl 1-imidazolecarboxylate as a reagent for the chemoselective esterification of N-acetylglycine, yielding the desired methyl ester as a white solid. amazonaws.com

A more classical and general approach involves converting the carboxylic acid to a more reactive intermediate, such as an acid chloride. This can be accomplished by treating N-acetylglycine with a chlorinating agent like thionyl chloride, followed by alcoholysis with methanol. The by-products of this reaction are typically gaseous sulfur dioxide and hydrogen chloride.

Method Reagents Key Features Reference
Imidazole CarbamateN-acetylglycine, Methyl 1-imidazolecarboxylateChemoselective esterification. amazonaws.com
Acid ChlorideN-acetylglycine, Thionyl Chloride, MethanolFormation of a highly reactive acid chloride intermediate.

This table provides a summary of esterification methods for synthesizing this compound.

An alternative synthetic pathway begins with glycine. This two-step process involves first protecting the amino group via acetylation, followed by the esterification of the carboxylic acid. The acetylation of the amine can be achieved by reacting glycine methyl ester with an acetylating agent. wiley-vch.de Conversely, one can first acetylate glycine to form acetylglycine, which is then esterified as described in the previous section. The protection of the amino group as an amide is a crucial step as it prevents self-acylation reactions during subsequent transformations. wiley-vch.de

Esterification of Acetylglycine

Alkylation Reactions Involving this compound

The amide proton and the α-carbon protons of this compound present potential sites for alkylation. The reactivity depends significantly on the reaction conditions, particularly the base employed.

N-alkylation of amides is an important transformation for modifying the properties of molecules and for constructing heterocyclic systems. derpharmachemica.com This reaction typically requires the conversion of the amide into its more nucleophilic conjugate base (an amidate) using a strong base, as the neutral amide tends to react at the oxygen atom under kinetic control. derpharmachemica.com Common strong bases used for N-alkylation include sodium hydride (NaH) and lithium diisopropylamide (LDA). derpharmachemica.comkfupm.edu.sathieme-connect.com The resulting amidate ion can then react with an electrophilic alkylating agent, such as an alkyl halide, in an S_N2 reaction. thieme-connect.comopenstax.org While over-alkylation can be an issue in amine alkylations, the N-alkylation of amides can often be controlled. nottingham.ac.uk In one study, this compound was itself used as an N-alkylating agent to react with another intermediate in the presence of sodium hydride in DMF, demonstrating its utility in complex syntheses. kfupm.edu.sa

Chemoselectivity in the alkylation of amide-containing molecules is a critical consideration, particularly when multiple nucleophilic sites exist. The competition between N-alkylation and O-alkylation of the amide group is a classic example. derpharmachemica.com The choice of base, solvent, and electrophile can influence the regioselectivity of the reaction. derpharmachemica.com

Studies on related heterocyclic amides provide insight into the factors governing chemoselectivity. For instance, the reaction of benzotriazin-4(3H)-one with methyl chloroacetate (B1199739) in DMF with potassium carbonate as the base resulted in a chemoselective N-alkylation product. sciforum.netacs.org Computational studies on similar systems suggest that the nitrogen atom can be the softer nucleophilic site with a higher-energy HOMO, favoring reaction with soft electrophiles, while the oxygen atom is the harder site. arkat-usa.org This principle, based on Hard and Soft Acid and Base (HSAB) theory, helps predict the outcome of competitive alkylations. arkat-usa.org Therefore, in reactions involving this compound, a careful selection of reagents is necessary to direct the alkylation to the desired nitrogen or α-carbon position. derpharmachemica.comarkat-usa.org

Reaction Type Reagents/Conditions Key Observation Reference
N-AlkylationAmide, Strong Base (e.g., NaH, LDA), Alkyl HalideFormation of a conjugate base is required for N-alkylation over O-alkylation. derpharmachemica.com
Chemoselective AlkylationHeterocyclic Amide, Methyl Chloroacetate, K₂CO₃, DMFExclusive N-alkylation was achieved, demonstrating regioselectivity. sciforum.netacs.org
Computational InsightN/ANitrogen is often the softer nucleophilic site (HOMO) compared to the harder oxygen site. arkat-usa.org

This table summarizes findings related to the alkylation of amides and the principles of chemoselectivity.

N-Alkylation with Electrophiles

Amide Coupling Reactions with this compound

As an amino acid ester, this compound can serve as the amine component in amide bond forming reactions, a cornerstone of peptide synthesis and medicinal chemistry. asiaresearchnews.com These reactions involve the activation of a carboxylic acid, which then reacts with the secondary amine of this compound. A variety of coupling reagents have been developed to facilitate this transformation efficiently and with minimal side reactions like racemization. whiterose.ac.ukuniurb.it

Common methods for this coupling include the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt). jst.go.jpnih.govnih.gov The reaction of a carboxylic acid with EDC and HOBt generates a reactive HOBt ester, which is then readily attacked by the amine. nih.gov Other powerful coupling agents include phosphonium (B103445) salts like HBTU. nih.gov Another established strategy is the azide (B81097) coupling method, where a carboxylic acid is converted to an acyl azide intermediate, which then smoothly reacts with an amino acid ester. arkat-usa.orgjst.go.jpresearchgate.net These methods have been used to successfully couple various amino acid esters with a wide range of carboxylic acids to produce dipeptide-like structures. jst.go.jpnih.govnih.gov

Coupling Reagent/Method Description Typical Additives Reference
Dicyclohexylcarbodiimide (DCC)A carbodiimide (B86325) that activates the carboxylic acid, forming a urea (B33335) byproduct.HOBt jst.go.jpnih.gov
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)A water-soluble carbodiimide, simplifying product workup.HOBt, DMAP nih.gov
HBTUA phosphonium-based reagent that forms a highly reactive activated ester.Base (e.g., DIPEA) nih.gov
Azide Coupling MethodThe carboxylic acid is converted to a reactive acyl azide intermediate.NaNO₂, HCl (to form azide) arkat-usa.orgjst.go.jpresearchgate.net

This table outlines common amide coupling methods applicable to this compound.

Dicyclohexylcarbodiimide (DCC) Coupling Methods

Dicyclohexylcarbodiimide (DCC) is a classic coupling reagent used to facilitate the formation of amide bonds between a carboxylic acid and an amine. libretexts.orgchemistrysteps.com This method is employed to couple various carboxylic acid derivatives with amino acid esters like this compound. researchgate.netjst.go.jp The reaction mechanism involves the activation of the carboxylic acid by DCC, forming a highly reactive O-acylisourea intermediate. libretexts.org This intermediate is then susceptible to nucleophilic attack by the amine group of this compound, resulting in the desired amide product. libretexts.orgchemistrysteps.com

A notable application of this method is in the synthesis of novel methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)alkanoates. jst.go.jp In this synthesis, a 2-(3-aryl-4-oxo-3,4-dihydroquinazolin-2-ylthio)acetic acid derivative is reacted with an amino acid methyl ester hydrochloride, such as this compound. jst.go.jp The reaction is typically carried out in a solvent like acetonitrile (B52724) at low temperatures (0–5 °C) and involves the addition of Hydroxybenzotriazole (HOBt), which acts as an additive to suppress racemization and improve efficiency. jst.go.jpuni-kiel.de

Table 1: Example of a DCC Coupling Reaction

Reactant 1 (Carboxylic Acid)Reactant 2 (Amine)Coupling ReagentAdditiveSolventProduct Type
2-(3-aryl-4-oxo-3,4-dihydroquinazolin-2-ylthio)acetic acidAmino acid methyl ester hydrochloride (e.g., this compound)DCCHOBtAcetonitrileSubstituted this compound analogue

This methodology has also been used to synthesize methyl 2-[2-(4-phenyl researchgate.netCurrent time information in Bangalore, IN.kfupm.edu.satriazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates from 2-(4-phenyl-1,2-dihydro researchgate.netCurrent time information in Bangalore, IN.kfupm.edu.satriazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetic acid and various amino acid esters. researchgate.net

Azide Coupling Methods

The azide coupling method represents another classical strategy for peptide bond formation, first developed by Curtius. ethz.ch This pathway involves the conversion of a carboxylic acid derivative, typically a hydrazide, into a reactive acyl azide intermediate. This intermediate then reacts with an amine component to form the new amide linkage. ethz.chglobalresearchonline.net

This method has been successfully applied in the synthesis of quinazoline (B50416) derivatives linked to amino acid residues. researchgate.net For instance, 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetohydrazide can be converted to its corresponding azide, which then couples with an amino acid ester like this compound. researchgate.net However, this method can sometimes result in poor yields due to competing decomposition pathways of the azide intermediate. researchgate.net The development of this method was pivotal in early peptide synthesis, allowing for the creation of defined peptide lengths, such as benzoylpentaglycine. ethz.ch

Peptide Bond Formation via this compound

As a derivative of the amino acid glycine, this compound is a fundamental building block for the synthesis of peptides and peptidomimetics. ontosight.ai The formation of a peptide bond requires the activation of a carboxylic acid group, which can then react with the amino group of another amino acid. uni-kiel.deglobalresearchonline.net Coupling reagents like DCC and EDC are frequently used to facilitate this process, preventing the undesirable acid-base reaction between the free carboxylic acid and the amine. chemistrysteps.com

In one documented synthesis, Boc-Gly-OH was coupled with H-Gly-OMe·HCl (a close analogue of this compound) using EDC and HOBt in DCM to produce Methyl 2-(2-(tert-butoxycarbonylamino)acetamido)acetate, a dipeptide derivative. uni-regensburg.de This highlights the role of this compound and similar esters as the C-terminal residue in a growing peptide chain.

Condensation Reactions

Hinsberg-type Pyrrole (B145914) Synthesis utilizing this compound Intermediates

The Hinsberg condensation is a reaction used to synthesize substituted pyrroles. A variation of this synthesis has been employed to create complex heterocyclic structures, such as the core of neolamellarin A, a marine natural product. kfupm.edu.sa In a multi-step synthesis, an intermediate was N-alkylated using this compound in the presence of sodium hydride as a base in DMF, yielding the desired pyrrole-containing intermediate with high efficiency. kfupm.edu.sa This specific application demonstrates the utility of this compound in constructing complex, biologically relevant scaffolds beyond simple peptide chains. kfupm.edu.sa

Derivatization of this compound

The functional groups of this compound—the ester and the N-acetylated amine—allow for a wide range of chemical modifications, making it a versatile starting point for creating diverse molecular analogues. smolecule.com

Synthesis of Substituted this compound Analogues

A primary application of this compound is its use as a nucleophile in coupling reactions to create a variety of substituted analogues. researchgate.netjst.go.jp Research has focused on synthesizing complex heterocyclic derivatives with potential biological activity. researchgate.netresearchgate.net By using coupling methods like those involving DCC or azides, various carboxylic acid-containing moieties can be attached to the nitrogen of the glycine backbone. researchgate.netjst.go.jp

Examples of such derivatization include the synthesis of quinazolinone, triazoloquinoxaline, and other complex heterocyclic systems attached to the this compound core. researchgate.netjst.go.jpresearchgate.net These reactions showcase the compound's role as a versatile scaffold in medicinal chemistry research. smolecule.com

Table 2: Examples of Synthesized this compound Analogues

Core ReactantCoupled MoietyResulting Analogue ClassCoupling Method
This compound2-(3-aryl-4-oxo-3,4-dihydroquinazolin-2-ylthio)acetic acidQuinazolinone-thioacetamidoacetatesDCC Coupling jst.go.jp
This compound2-(4-phenyl researchgate.netCurrent time information in Bangalore, IN.kfupm.edu.satriazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetic acidTriazoloquinoxaline-acetamidoalkanoatesDCC Coupling researchgate.net
This compound2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetohydrazideQuinazolinone-thioacetamidoacetatesAzide Coupling researchgate.net
This compound2-(pyridin-3-ylmethylamino)acetic acidMethyl 2-(2-(pyridin-3-ylmethylamino)acetamido)acetateNot Specified uit.no

Formation of Cyclic Structures Incorporating this compound Moieties

This compound and its ethyl ester analog, ethyl 2-acetamidoacetate, are versatile building blocks in organic synthesis, particularly for the construction of various heterocyclic systems. Their bifunctional nature, possessing both an active methylene (B1212753) group and an acetamido moiety, allows for participation in a range of cyclization and multicomponent reactions to form stable cyclic structures. These reactions are often catalyzed by transition metals or proceed through condensation pathways to yield important scaffolds such as indoles and quinazolinones.

Copper-Catalyzed Synthesis of Indoles

One significant application of the 2-acetamidoacetate scaffold is in the synthesis of indoles. Research has demonstrated an efficient, one-pot cascade reaction to produce indole-2-carboxylic esters. acs.org This methodology involves the copper-catalyzed cross-coupling of bromobenzaldehydes with ethyl 2-acetamidoacetate. The reaction proceeds without the need for an external ligand and can be performed in more environmentally benign solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and ethyl acetate (B1210297) (EtOAc), offering an improvement over traditional dipolar aprotic solvents. acs.org

The process involves a cascade of reactions where the acetamidoacetate derivative couples with the bromobenzaldehyde, followed by an intramolecular cyclization to form the indole (B1671886) ring system. The reaction shows good tolerance for various substituents on the aromatic ring of the bromobenzaldehyde, accommodating both electron-donating and electron-withdrawing groups with comparable yields. acs.org

Table 1: Copper-Catalyzed Synthesis of Substituted Indole-2-Carboxylic Esters acs.org

EntryBromoarylaldehydeSolventProductYield (%)
12-Bromobenzaldehyde2-MeTHFEthyl 1H-indole-2-carboxylate66
22-Bromo-5-methoxybenzaldehyde2-MeTHFEthyl 5-methoxy-1H-indole-2-carboxylate74
32-Bromo-4-methylbenzaldehyde2-MeTHFEthyl 4-methyl-1H-indole-2-carboxylate67
42-Bromo-5-(trifluoromethyl)benzaldehydeEtOAcEthyl 5-(trifluoromethyl)-1H-indole-2-carboxylate71
52-Bromo-4-chlorobenzaldehydeEtOAcEthyl 4-chloro-1H-indole-2-carboxylate65
62-Bromo-3-fluorobenzaldehyde2-MeTHFEthyl 3-fluoro-1H-indole-2-carboxylate55
72-Bromo-5-nitrobenzaldehydeDMSOEthyl 5-nitro-1H-indole-2-carboxylate61
83-Bromo-2-formylpyridine2-MeTHFEthyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate34
Reaction Conditions: 4.0 mmol bromoarylaldehyde, 1.2 equiv EtO₂CCH₂NHAc, 20 mol % CuI, 2.0 equiv Cs₂CO₃, 80 °C, 16 h.

Synthesis of Quinazolinone Derivatives

The this compound framework has also been incorporated into more complex heterocyclic systems like quinazolinones. These structures are of interest due to their wide range of biological activities. A series of novel methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)alkanoates were synthesized, demonstrating the utility of the parent compound in building these bicyclic heterocycles. researchgate.net

In these syntheses, the core structure is typically built by coupling a 2-mercapto-3-arylquinazolin-4(3H)-one with a halo-acetyl derivative, followed by amidation with an amino acid ester, such as this compound. This approach effectively links the acetamidoacetate moiety to the quinazolinone core via a thioacetamido bridge. researchgate.net Molecular modeling studies have been used in conjunction with these syntheses to explore the structure-activity relationships of the resulting compounds. researchgate.net

Table 2: Examples of Synthesized Quinazolinone Derivatives researchgate.net

Compound IDAryl Group on QuinazolinoneCoupled Amino Acid EsterResulting Compound Structure
1PhenylThis compoundMethyl 2-(2-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-ylthio)acetamido)acetate
24-MethoxyphenylThis compoundMethyl 2-(2-(3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-ylthio)acetamido)acetate
3PhenylMethyl 3-hydroxy-2-aminopropanoateMethyl 3-hydroxy-2-(2-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-ylthio)acetamido)propanoate
The synthesis involves multi-step reactions including dicyclohexylcarbodiimide (DCC) and azide coupling methods.

Mechanistic Investigations and Computational Studies

Reaction Mechanism Elucidation

The elucidation of reaction mechanisms involving Methyl 2-acetamidoacetate provides fundamental insights into its chemical behavior. Both experimental and theoretical approaches have been employed to understand the pathways through which it reacts, particularly in complex environments like aqueous systems.

In aqueous-phase advanced reduction processes, this compound interacts with hydrated electrons (eaq⁻), which are potent nucleophiles that react at electron-deficient sites of organic compounds. rsc.org The reaction between this compound and a hydrated electron is proposed to proceed via an associative mechanism, where the electron adds to the molecule. This leads to the formation of a radical anion intermediate. nih.gov

The general mechanisms for electron-induced reactions include:

Association: The electron associates with a π bond. rsc.org

Concerted Dissociative Cleavage: Single-electron transfer and bond cleavage occur simultaneously. rsc.org

Stepwise Cleavage: An initial electron transfer forms a radical anion intermediate, which then undergoes bond cleavage. rsc.orgnih.gov

For this compound, the reaction with a hydrated electron is characterized by the formation of a radical anion, as shown in the following reaction: CH₃CONHCH₂COOCH₃ + e⁻ → CH₃C(O•⁻)NHCH₂COOCH₃

Studies using pulse radiolysis have determined the experimental second-order rate constant for this reaction. In related systems like methyl acetoacetate, radiation-produced presolvated electrons (epre⁻) have been shown to attach to the molecule at 77 K, forming an anion radical where the electron is delocalized over the two carbonyl groups. nih.gov This initial anion radical can then undergo subsequent reactions as the temperature increases. nih.gov

Table 1: Experimental Rate Constant for the Reaction of this compound with Hydrated Electrons

Compound Formula Reaction with e⁻ Aqueous-phase one-electron reduction potential (kcal/mol) Experimental Rate Constant kexp (M⁻¹s⁻¹)
This compound CH₃CONHCH₂COOCH₃ CH₃C(O•⁻)NHCH₂COOCH₃ -38.38 3.34 × 10⁸

Data sourced from The Royal Society of Chemistry. rsc.org

Theoretical calculations are crucial for mapping the potential energy surfaces (PES) of reactions, which is often impractical to determine experimentally for a large number of reactions. rsc.org For derivatives of this compound, reaction pathways are often investigated to understand chemoselectivity. arkat-usa.orgjst.go.jp For instance, in the synthesis of related quinazoline (B50416) derivatives, theoretical studies have been used to support the observed N-alkylation over O-alkylation when reacting with electrophiles like ethyl chloroacetate (B1199739). arkat-usa.orgresearchgate.net

In the synthesis of pyrrole (B145914) derivatives, the N-alkylation of this compound with another molecule of itself (or a similar precursor) using a base like sodium hydride in DMF has been described as a key step to produce dimethyl N-acetyliminodiacetate. kfupm.edu.sa Computational studies help to rationalize why a specific atom in a molecule, such as the nitrogen in an amide, acts as the primary nucleophilic site, leading to a specific reaction product. arkat-usa.orgresearchgate.net These calculations can determine the transition states and intermediates, providing a complete picture of the reaction pathway. rsc.org

Mechanisms of Electron-Induced Reactions in Aqueous Systems

Computational Chemistry Approaches

Computational chemistry provides powerful tools to predict and interpret the chemical properties and reactivity of molecules like this compound and its derivatives. These methods complement experimental findings and offer a deeper understanding at the molecular level.

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and reactivity of molecules. arkat-usa.orgnih.gov For systems related to this compound, DFT calculations, often at the B3LYP/6-311G level of theory, have been employed to explain the chemoselectivity of alkylation reactions. arkat-usa.orgjst.go.jp These studies use reactivity descriptors such as Fukui functions and Mulliken population analysis to identify the most reactive sites within a molecule. arkat-usa.org

Key findings from DFT studies on analogous systems include:

Fukui Functions: These indices help distinguish between hard and soft reactive sites. In one ambident nucleophile, the nitrogen atom was identified as the soft site and the oxygen atom as the hard site. arkat-usa.org

HOMO/LUMO Analysis: The interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile governs the reaction. A smaller energy gap between these orbitals indicates higher reactivity. N-alkylation was favored because the nitrogen atom had a higher-energy HOMO compared to the oxygen atom. arkat-usa.org

Charge Distribution: Mulliken population analysis reveals the charge distribution on atoms, suggesting that sites with lower electron density are more likely to be soft, polarizable, and reactive. arkat-usa.org

These theoretical results have successfully supported experimental observations where N-alkylation products were formed exclusively. arkat-usa.orgjst.go.jp

Table 2: Theoretical Reactivity Indices for an Analogous Ambident Nucleophile

Atom Fukui Function (f⁻) (Nucleophilic Attack) Fukui Function (f⁺) (Electrophilic Attack) Mulliken Atomic Charges
O1 -0.088 -0.041 -0.388
O2 -0.126 -0.064 -0.371
N3 0.018 -0.028 -0.839
N4 -0.002 -0.018 -0.844

Data adapted from a DFT study on a related quinazoline system. arkat-usa.org A higher f⁻ value indicates a more favorable site for nucleophilic attack.

Molecular modeling and docking are computational techniques used to predict how a molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. slideshare.netmdpi.com Derivatives of this compound have been designed and studied as potential enzyme inhibitors. researchgate.netnih.gov In one such study, a series of substituted methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)acetate compounds were synthesized and evaluated as potential inhibitors of Methionine Synthase (MetS), an enzyme over-expressed in some cancer cells. jst.go.jpnih.gov

The process typically involves:

Inhibitor Design: Designing molecules that mimic the natural substrate of the enzyme. jst.go.jpnih.gov

Molecular Docking: Placing the designed inhibitors into the binding site of the target enzyme (e.g., the methyltetrahydrofolate binding domain of MetS) using software like AutoDock Vina. mdpi.comnih.gov

Binding Energy Calculation: Calculating the free energy of binding for the inhibitor-enzyme complex. A lower binding energy suggests a more stable and potentially more potent inhibitor. researchgate.netnih.gov

These computational predictions are then correlated with experimental results, such as IC₅₀ values from cytotoxicity assays. jst.go.jpnih.gov For example, a derivative of this compound showed a strong correlation between a low calculated free energy of binding (−207.19 kJ/mol) and a high inhibitory activity against a prostate cancer cell line. researchgate.netnih.gov

Table 3: Docking Study Results for a Derivative of this compound

Compound Target Cell Line Calculated Free Energy of Binding (kJ/mol) Experimental IC₅₀ (µg/mL)
Methyl 3-hydroxy-2-(2-(3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-ylthio)acetamido)propanoate PC-3 -207.19 20

Data sourced from a study on Methionine Synthase inhibitors. jst.go.jpnih.gov

Quantum chemical methods are essential for performing conformational analysis, which involves identifying the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. aip.orgnizamcollege.ac.in While direct studies on this compound are not prominent in the provided results, analysis of closely related molecules like N-acetyl alanine (B10760859) methyl ester (AAME) and methyl acetate (B1210297) provides a strong basis for understanding its conformational preferences. aip.orgnih.gov

For peptide mimetics like AAME, microwave spectroscopy combined with quantum chemical calculations is used to determine the structure of different conformers. aip.org These studies can identify key structural features, such as intramolecular hydrogen bonds (e.g., the C₇eq configuration), which stabilize certain conformations. aip.org The analysis also determines the barriers to internal rotation for groups like the acetyl methyl and methoxy (B1213986) methyl rotors. aip.org Similar quantum chemical studies on methyl acetate and its thio-analogue have been used to compute equilibrium geometries and barriers to internal rotation, which are crucial for understanding their biochemical reactivity. nih.gov These computational approaches provide validation data for biomolecular modeling and help in understanding how structure influences reactivity. aip.org

Applications in Advanced Organic Synthesis

Role as a Chiral Building Block

While Methyl 2-acetamidoacetate itself is not chiral, its derivatives are instrumental in the synthesis of chiral molecules. For instance, it is a key component in the preparation of chiral α-amino acids and their derivatives. uva.nl The acetamido group can be hydrolyzed and the resulting amine can be resolved or subjected to asymmetric transformations to yield enantiomerically pure compounds. These chiral building blocks are of paramount importance in the pharmaceutical industry for the development of stereospecific drugs.

Synthesis of Complex Heterocyclic Compounds

This compound is a versatile reagent for the synthesis of a wide array of heterocyclic compounds.

Quinazoline (B50416) and its derivatives are a class of heterocyclic compounds with a broad spectrum of biological activities. This compound has been utilized in the synthesis of various quinazoline-based structures. For example, it is a key intermediate in the preparation of methyl [3-alkyl-2-(2,4-dioxo-3,4-dihydro-2H-quinazolin-1-yl)-acetamido] alkanoates. arkat-usa.org This synthesis involves the N-chemoselective reaction of 3-substituted quinazoline-2,4-diones with ethyl chloroacetate (B1199739), followed by further transformations. arkat-usa.org

In another approach, this compound derivatives are involved in the synthesis of novel quinazoline derivatives linked to amino acids, which have shown potential as anticancer agents. researchgate.net Specifically, a series of substituted methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)acetate and dipeptides have been synthesized and evaluated for their cytotoxic activity. researchgate.netjst.go.jp The synthesis of these compounds often employs dicyclohexylcarbodiimide (B1669883) (DCC) and azide (B81097) coupling methods. researchgate.netjst.go.jp

Research has also demonstrated the synthesis of new amino acid derivatives attached to a quinazoline moiety with potential antitumor activities. derpharmachemica.com For instance, Methyl 2-[2-(6-chloro-4-oxo-2-phenylquinazolin-3(4H)-ylamino)acetamido]acetate was synthesized with a 74% yield. derpharmachemica.com

Table 1: Examples of Quinazoline Derivatives Synthesized Using this compound Analogs

Compound Name Synthetic Method Potential Application Reference
Methyl [3-alkyl-2-(2,4-dioxo-3,4-dihydro-2H-quinazolin-1-yl)-acetamido] alkanoate N-chemoselective reaction and azide coupling Not specified arkat-usa.org
Methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)acetate DCC and azide coupling methods Anticancer researchgate.netjst.go.jp
Methyl 2-[2-(6-chloro-4-oxo-2-phenylquinazolin-3(4H)-ylamino)acetamido]acetate Not specified Antitumor derpharmachemica.com

This compound is a precursor for synthesizing benzotriazinone derivatives. Methyl 2-(4-oxobenzotriazin-3(4H)-yl) alkanoates are key intermediates in the preparation of biologically interesting compounds containing the benzotriazinone ring system. sciforum.netnih.gov These esters can be prepared through a one-pot strategy involving the diazotization of methyl anthranilate followed by the addition of amino acid ester hydrochlorides. sciforum.netnih.gov An alternative synthesis of methyl 2-(4-oxobenzotriazin-3(4H)-yl) acetate (B1210297) is achieved by the alkylation of benzotriazin-4(3H)-one with methyl chloroacetate. sciforum.netnih.gov These intermediates are then used to prepare a series of N-alkyl-2-(4-oxobenzotriazin-3(4H)-yl) alkanamides and methyl 2-(2-(4-oxobenzotriazin-3(4H)-yl)alkanamido)alkanoates (dipeptides) via an azide coupling method. sciforum.net

The pyrrole (B145914) ring is a fundamental component of many biologically active natural products and synthetic drugs. chim.itnih.gov While direct use of this compound in pyrrole synthesis is less common, its structural motifs are incorporated into more complex pyrrole-containing molecules. For example, derivatives of this compound can be utilized in multi-step syntheses to construct substituted pyrroles. The synthesis of certain pyrrole derivatives has been explored for their antimicrobial properties. nih.gov

Benzotriazinone Derivatives

Preparation of Pharmacologically Relevant Molecules

The versatility of this compound extends to the synthesis of various pharmacologically active compounds.

A significant application of this compound and its derivatives is in the development of antitumor agents and enzyme inhibitors. smolecule.com

A series of amino acid ester derivatives containing 5-fluorouracil (B62378), a well-known anticancer drug, have been synthesized using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) and N-hydroxybenzotriazole (HOBt). For example, (S)-Methyl 2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)-3-methylbutanoate was synthesized with a 68% yield.

Furthermore, research has focused on synthesizing quinazoline derivatives linked to amino acid esters as potential inhibitors of methionine synthase (MetS), an enzyme over-expressed in certain tumor cells. researchgate.netjst.go.jp A series of substituted methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)acetate and dipeptides were designed and synthesized for this purpose. researchgate.netjst.go.jp One such compound, methyl 3-hydroxy-2-(2-(3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-ylthio)acetamido)propanoate, exhibited a significant IC50 value against a prostate cancer cell line. researchgate.net

Table 2: Examples of Pharmacologically Relevant Molecules Derived from this compound Analogs

Compound Name Target/Application Key Synthetic Feature Reference
(S)-Methyl 2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)-3-methylbutanoate Antitumor agent Coupling with 5-fluorouracil derivative
Methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)acetate derivatives Methionine synthase inhibitors, anticancer Coupling of quinazoline thioacetic acid with amino acid esters researchgate.netjst.go.jp
Methyl 2-[2-(6-chloro-4-oxo-2-phenylquinazolin-3(4H)-ylamino)acetamido]acetate Antitumor agent Attachment of amino acid derivative to quinazoline core derpharmachemica.com

Anti-inflammatory Agents

This compound serves as a versatile precursor in the synthesis of compounds with potential anti-inflammatory activity. Its structure, incorporating an amino acid-like framework, makes it a suitable building block for molecules designed to interact with biological targets involved in inflammatory pathways.

One notable application is in the creation of non-steroidal anti-inflammatory drugs (NSAIDs). Amtolmetin guacil, a non-acidic prodrug of the NSAID tolmetin (B1215870), is chemically described as 2-methoxyphenyl-l-methyl-5-p-methyl-benzoyl-pyrrol-2-acetamido acetate. thieme-connect.com This compound is synthesized through the amidation of tolmetin with a glycine (B1666218) moiety, which is subsequently linked via an ester bond to a methoxyphenyl group. thieme-connect.com Amtolmetin guacil exhibits anti-inflammatory, analgesic, and antipyretic properties comparable to traditional NSAIDs but with improved gastric tolerability. thieme-connect.com

Furthermore, the scaffold of this compound is utilized in developing inhibitors for enzymes that play a crucial role in the inflammatory process, such as cathepsins. Cathepsin S, a cysteine protease, is involved in the processing of antigens and the activation of T-lymphocytes, which can trigger inflammatory and allergic immune responses. nih.govgoogle.com Inhibitors of this enzyme have been shown to suppress these responses. google.com While specific inhibitors like Clik60 act on Cathepsin S, the general strategy often involves modifying peptide-like structures to achieve selective inhibition. nih.gov The this compound framework is a key component in the synthesis of dual inhibitors targeting metalloaminopeptidases in pathogens like Plasmodium falciparum, the parasite responsible for malaria. acs.orggriffith.edu.au Inflammation is a key pathological feature of malaria, and inhibiting these parasite enzymes represents a therapeutic strategy. For instance, Methyl 2-(4-(1H-Pyrazol-1-yl)phenyl)-2-acetamidoacetate has been synthesized as part of a series of potent dual inhibitors against P. falciparum aminopeptidases PfA-M1 and PfA-M17. acs.org

Table 1: Examples of Anti-inflammatory Agents Synthesized from this compound Derivatives

Compound Class Specific Example Target/Application Source
NSAID Prodrug Amtolmetin guacil Cyclooxygenase (COX) inhibition thieme-connect.com
Enzyme Inhibitor Methyl 2-(4-(1H-Pyrazol-1-yl)phenyl)-2-acetamidoacetate Plasmodium falciparum aminopeptidases PfA-M1 and PfA-M17 acs.org

Peptide-based Derivatives

This compound is a fundamental building block in the synthesis of various peptide-based derivatives, including dipeptides and more complex peptide conjugates. Its structure allows for straightforward incorporation into peptide chains using standard coupling methodologies, such as the azide coupling method. acs.orgjst.go.jp

Researchers have successfully synthesized a range of dipeptidic compounds by coupling this compound with other amino acid esters or heterocyclic systems. A prime example is the synthesis of methyl-2-(2-(4-oxobenzotriazin-3(4H)-yl)acetamido)acetate (11a) . acs.org The structure of this dipeptide was confirmed using NMR spectroscopy, which showed characteristic signals for the different proton and carbon environments within the molecule. acs.org Similarly, a series of Methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)alkanoates have been developed as dipeptide mimics of the methyltetrahydrofolate (MTHF) substructure. jst.go.jp These compounds, such as Methyl 2-(2-(4-oxo-3-p-tolyl-3,4-dihydroquinazolin-2-ylthio)acetamido)acetate (9a) , were synthesized using dicyclohexylcarbodiimide (DCC) and azide coupling methods. jst.go.jp

The utility of this compound extends to the creation of more elaborate peptide derivatives. It has been incorporated into:

Peptide-glycyrrhetinic acid conjugates : These derivatives are explored for their potential cytotoxic activities against cancer cell lines. mdpi.com

Naphthalene-conjugated peptides : For instance, Methyl 2-[2-(2-(naphthalen-6-yloxy)-3-hydroxy-propylamido)-acetamido]acetate was synthesized as part of a series evaluated for antitumor and antiviral properties. researchgate.net

Pyrazole-based peptides : An example is (S)-methyl 2-(2-cyclohexyl-2-(5-(2,6-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamido)acetamido)acetate (10) , which was synthesized as part of the discovery of novel small molecule agonists for the APJ receptor. nih.gov

Peptide Nucleic Acid (PNA) monomers : A complex ferrocenyl uracil (B121893) PNA monomer, tert-butyl-2-(N-(2-(((9H-floren-9-yl)methoxy)carbonylamino)ethyl)-2-(5-(N-ferrocenylmethylbenzamido)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)acetate (1) , was prepared to study electrochemical properties within nucleic acid structures. acs.org

Table 2: Selected Peptide-based Derivatives from this compound

Derivative Name Class/Application Synthesis Method Source
Methyl-2-(2-(4-oxobenzotriazin-3(4H)-yl)acetamido)acetate Dipeptide Azide coupling acs.org
Methyl 2-(2-(4-oxo-3-p-tolyl-3,4-dihydroquinazolin-2-ylthio)acetamido)acetate Dipeptide mimic DCC/Azide coupling jst.go.jp
(S)-methyl 2-(2-cyclohexyl-2-(5-(2,6-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamido)acetamido)acetate APJ Receptor Agonist Intermediate Amide coupling nih.gov
Methyl 2-[2-(2-(naphthalen-6-yloxy)-3-hydroxy-propylamido)-acetamido]acetate Naphthalene-conjugated peptide Azide coupling researchgate.net
tert-butyl-2-(...)-acetamido)acetate Peptide Nucleic Acid (PNA) Monomer Multi-step synthesis acs.org

Development of Novel Chemical Probes and Ligands

The this compound scaffold is instrumental in the design and synthesis of novel chemical probes and ligands for various biological targets. Its chemical tractability allows for the introduction of diverse functional groups, enabling the fine-tuning of binding affinity, selectivity, and physicochemical properties required for effective molecular probes.

A significant application lies in the development of ligands for G-protein coupled receptors (GPCRs). For example, derivatives of this compound have been synthesized as ligands for the cannabinoid receptor 2 (CB2), a target for inflammatory and neuropathic pain. One such ligand is [2-(morpholin-4-yl)ethyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido]cyclohexyl 2-acetamidoacetate (5.22a) , developed as part of a study to create fluorescent ligands for the CB2 receptor. otago.ac.nz

The scaffold is also crucial in creating enzyme inhibitors that can serve as chemical probes to study enzyme function and as leads for drug discovery. As mentioned previously, a series of hydroxamic acid-based inhibitors targeting the Plasmodium falciparum metalloaminopeptidases PfA-M1 and PfA-M17 were developed using a structure-guided approach. acs.orggriffith.edu.au The synthesis of these dual inhibitors involved the preparation of intermediates like Methyl 2-(4-(1H-Pyrazol-1-yl)phenyl)-2-acetamidoacetate (12a) . acs.org These compounds are not only potent inhibitors of the target enzymes but also exhibit strong activity against parasite growth in culture, making them valuable probes for studying the parasite's lifecycle and potential antimalarial leads. acs.orggriffith.edu.au

The versatility of the acetamidoacetate core is further demonstrated in the synthesis of agonists for other receptors, such as the APJ receptor, where the related compound (S)-methyl 2-(2-cyclohexyl-2-(5-(2,6-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamido)acetamido)acetate (10) was synthesized as a key intermediate. nih.gov These examples underscore the importance of this compound as a foundational element in constructing sophisticated molecules for probing complex biological systems.

Table 3: Chemical Probes and Ligands Derived from this compound

Ligand/Probe Name Target Application Source
[2-(morpholin-4-yl)ethyl]...2-acetamidoacetate (5.22a) Cannabinoid Receptor 2 (CB2) Fluorescent ligand development otago.ac.nz
Methyl 2-(4-(1H-Pyrazol-1-yl)phenyl)-2-acetamidoacetate (12a) P. falciparum aminopeptidases PfA-M1 & PfA-M17 Antimalarial drug discovery, enzyme inhibition probe acs.org
(S)-methyl 2-(2-cyclohexyl-2-(...)acetamido)acetate (10) APJ Receptor Agonist development nih.gov

Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the chemical environment of each atom. For methyl 2-acetamidoacetate, both ¹H and ¹³C NMR are routinely employed.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different proton groups are observed.

In a study using a 500 MHz spectrometer with DMSO-d₆ as the solvent, the following chemical shifts (δ) were reported: a singlet at 1.83 ppm for the three protons of the acetyl methyl group (CH₃), a doublet at 3.70 ppm for the two methylene (B1212753) protons (CH₂) with a coupling constant (J) of 5.8 Hz, a triplet at 8.16 ppm for the amide proton (NH), and a broad singlet at 12.50 ppm, which may correspond to a trace amount of carboxylic acid impurity or water. kfupm.edu.sa Another study in CDCl₃ on a 400 MHz instrument reported the methylene protons (CH₂) as a doublet at 4.14 ppm and the methyl ester protons (OCH₃) as a singlet at 3.77 ppm. acs.org

The splitting patterns are also informative. The methylene (CH₂) signal appears as a doublet due to coupling with the adjacent amide (NH) proton, while the amide (NH) signal is a triplet due to coupling with the two methylene protons. kfupm.edu.sa These splitting patterns are crucial for confirming the connectivity of the atoms within the molecule.

Interactive Data Table: ¹H NMR Spectral Data for this compound

Proton Group Chemical Shift (δ, ppm) in DMSO-d₆ kfupm.edu.saChemical Shift (δ, ppm) in CDCl₃ acs.orgMultiplicity kfupm.edu.saacs.orgCoupling Constant (J, Hz) kfupm.edu.sa
Acetyl CH₃1.83Not explicitly statedSingletN/A
Methylene CH₂3.704.14Doublet5.8
Amide NH8.16Not explicitly statedTriplet5.8
Ester OCH₃Not explicitly stated3.77SingletN/A

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. pressbooks.publibretexts.org Each unique carbon atom in the molecule gives a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical environments. pressbooks.pub

In the ¹³C NMR spectrum of this compound recorded in DMSO-d₆, signals are observed at δ 22.34 ppm for the acetyl methyl carbon (CH₃), 40.66 ppm for the methylene carbon (CH₂), 169.70 ppm for the ester carbonyl carbon (C=O), and 171.49 ppm for the amide carbonyl carbon (C=O). kfupm.edu.sa Another study reported the following shifts in CDCl₃: 41.4 ppm for the methylene carbon (NCH₂), 52.5 ppm for the methyl ester carbon (OCH₃), and 166.3 and 170.1 ppm for the two carbonyl carbons. acs.org The downfield chemical shifts of the carbonyl carbons are characteristic and help to confirm the presence of the ester and amide functional groups. pressbooks.pub

Interactive Data Table: ¹³C NMR Spectral Data for this compound

Carbon Atom Chemical Shift (δ, ppm) in DMSO-d₆ kfupm.edu.saChemical Shift (δ, ppm) in CDCl₃ acs.org
Acetyl CH₃22.34Not explicitly stated
Methylene CH₂40.6641.4
Ester OCH₃Not explicitly stated52.5
Ester C=O169.70170.1 or 166.3
Amide C=O171.49170.1 or 166.3

¹H NMR Data Analysis for Structural Elucidation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands that confirm its structure.

Key vibrational frequencies (νmax) observed in the IR spectrum include a strong band around 3348 cm⁻¹ corresponding to the N-H stretching of the amide group. kfupm.edu.sa The presence of two carbonyl groups is confirmed by strong absorption bands in the region of 1717-1725 cm⁻¹ for the C=O stretching of the ester and around 1660-1692 cm⁻¹ for the amide I band (C=O stretch). kfupm.edu.samdpi.com Additionally, a band around 1552-1563 cm⁻¹ is characteristic of the amide II band (N-H bending and C-N stretching). kfupm.edu.samdpi.com The C-O stretching of the ester group is typically observed around 1231 cm⁻¹. kfupm.edu.sa

Interactive Data Table: Key IR Absorption Bands for this compound

Functional Group Vibrational Mode Absorption Range (cm⁻¹) Reference
Amide N-HStretch~3348 kfupm.edu.sa
Ester C=OStretch1717 - 1725 kfupm.edu.samdpi.com
Amide C=OAmide I Stretch1660 - 1692 kfupm.edu.samdpi.com
Amide N-HAmide II Bend1552 - 1563 kfupm.edu.samdpi.com
Ester C-OStretch~1231 kfupm.edu.sa

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. libretexts.org In mass spectrometry, a molecule is ionized and the mass-to-charge ratio (m/z) of the resulting ions is measured.

For this compound, techniques like Electrospray Ionization (ESI) are used. mdpi.com The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) that corresponds to the molecular weight of the compound (145.14 g/mol ). Analysis of the fragmentation pattern can further confirm the structure. For instance, the loss of a methoxy (B1213986) group (-OCH₃) or an acetamido group (-NHCOCH₃) would result in characteristic fragment ions. libretexts.org

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly useful for the analysis of biomolecules and large organic compounds. uea.ac.uk While often used for larger molecules like peptides and proteins, it can also be applied to smaller organic molecules. nih.govnih.gov In the context of research involving this compound, MALDI-TOF could be employed to analyze derivatives or reaction products where this compound is used as a building block, for example, in the synthesis of peptides or peptidomimetics. acs.orgmdpi.com The technique is advantageous for its ability to analyze complex mixtures and provide high-resolution mass data. uea.ac.uk

X-ray Diffraction Studies for Crystal Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a compound like this compound, single-crystal X-ray diffraction analysis would provide accurate bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding in the crystal lattice.

A study on a related compound, 2-amino-6-methyl pyridine-1-ium acetamido acetate (B1210297) monohydrate, demonstrated the power of this technique in elucidating the crystal structure and understanding the molecular packing through a network of hydrogen bonds. researchgate.netspringerprofessional.de While a specific crystal structure for this compound itself is not detailed in the provided context, such studies are crucial for a complete structural characterization of the compound in its solid state.

Chromatographic Techniques for Purity Assessment

Chromatographic methods are fundamental in synthetic and medicinal chemistry for the separation, identification, and quantification of compounds within a mixture. For a substance like this compound, these techniques are indispensable for verifying its purity and identifying any potential process-related impurities or degradation products. The separation in chromatography is achieved by the differential distribution of components between a stationary phase and a mobile phase. google.com

High-Performance Liquid Chromatography (HPLC) stands as a primary and powerful analytical technique for assessing the purity of non-volatile and thermally sensitive compounds such as this compound. nih.gov The method's high resolution and sensitivity make it ideal for separating the main compound from closely related structural impurities. Reversed-Phase HPLC (RP-HPLC) is the most common mode used for this type of analysis, where the stationary phase is nonpolar and the mobile phase is a polar aqueous-organic mixture. nih.govnih.gov

Research Findings

In a typical research setting, an RP-HPLC method for the purity assessment of this compound would be developed and validated to ensure its accuracy and precision. The separation mechanism relies on the hydrophobic interactions between the analytes and the nonpolar stationary phase. sigmaaldrich.com this compound, being a polar molecule, will have a characteristic retention time under specific chromatographic conditions. Impurities, which may include starting materials like methyl aminoacetate or byproducts such as 2-acetamidoacetic acid (from hydrolysis), will have different polarities and thus different retention times, allowing for their separation and quantification.

The UV-active acetamido group within the molecule allows for sensitive detection using a UV detector, typically in the lower wavelength range of 210-230 nm. Purity is generally reported as the area percentage of the main peak relative to the total peak area in the chromatogram. Research-grade this compound typically exhibits a purity of ≥98% as determined by HPLC.

A representative set of conditions for an HPLC purity assay is detailed in the table below.

Table 1: Example HPLC Method Parameters for Purity Analysis of this compound

ParameterCondition
Instrument High-Performance Liquid Chromatography System
Column C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (B52724)
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV Absorbance at 215 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Mobile Phase A

Using such a method, a typical chromatogram would show a major peak for this compound and minor peaks for any impurities present. The results can be quantified to provide a precise purity profile.

Table 2: Representative HPLC Purity Analysis Data

Peak No.Retention Time (min)ComponentArea %
14.22-Acetamidoacetic acid0.15
28.5This compound99.75
311.2Unknown Impurity0.10

Advanced Research Topics and Future Directions

Enzymatic and Biocatalytic Approaches to Methyl 2-acetamidoacetate Synthesis and Transformation

The use of enzymes and biocatalytic systems offers a green and highly selective alternative to traditional chemical methods for synthesizing and transforming organic compounds. nih.gov Research in this area for this compound focuses on leveraging the inherent efficiency and selectivity of biocatalysts.

Key Research Findings:

Enzyme-Catalyzed Transformations: Enzymes such as lipases and esterases are widely used for the transesterification and hydrolysis of esters. nih.govmdpi.com These biocatalytic methods are standard for producing molecules with high optical purity. nih.gov For instance, lipases can convert triacylglycerols into fatty acid methyl esters, the primary components of biodiesel, showcasing their utility in ester transformation. imrpress.com Such enzymatic processes could be applied to the selective transformation of the ester group in this compound.

Artificial Metalloenzymes: Hybrid catalysts, combining protein scaffolds with metal complexes, are being developed to achieve high selectivity. A rhodium-based artificial metalloenzyme has been shown to be active in the hydrogenation of methyl 2-acetamidoacrylate, a related unsaturated analog. uu.nl This approach demonstrates the potential for creating bespoke biocatalysts for specific transformations of this compound and its derivatives.

Multi-Enzyme Cascades: One-pot reactions using multiple enzymes concurrently can significantly increase synthetic efficiency. nih.gov For example, a multi-enzyme cascade has been successfully developed to synthesize adenosine (B11128) triphosphate (ATP) for subsequent enzymatic reactions. nih.gov This strategy could be adapted to create multi-step, one-pot syntheses starting from or leading to this compound, minimizing waste and purification steps.

The table below summarizes enzymatic approaches relevant to the transformation of esters like this compound.

Enzyme/Biocatalyst TypeReaction TypePotential Application for this compound
Lipases, EsterasesHydrolysis, TransesterificationSelective hydrolysis of the methyl ester to the carboxylic acid or transesterification with other alcohols. nih.govmdpi.com
Alcohol Dehydrogenases (ADHs)Reduction of Ketones/AldehydesTransformation of derivatives containing ketone functionalities. nih.gov
Imine Reductases (IREDs)Asymmetric Reduction of IminesChiral amine synthesis from imine derivatives of this compound. nih.gov
Artificial MetalloenzymesHydrogenationSelective reduction of unsaturated bonds in derivatives. uu.nl

Applications in Materials Science and Polymer Chemistry

The unique bifunctional nature of this compound, possessing both an amide and an ester group, makes it an intriguing building block for materials science and polymer chemistry. smolecule.comontosight.ai

Key Research Findings:

Polymer Synthesis: The functional groups in this compound suggest its potential as a monomer or a modifying agent in polymer synthesis. smolecule.com Research indicates its potential relevance in designing novel materials such as specialized polymers or liquid crystals. smolecule.com For example, related production methods have been associated with polymers like poly(styrenesulfonic acid) and polypropylene (B1209903) glycol. google.com

Material Properties: The presence of amide and ester functionalities can impart specific properties to materials. The amide group can participate in hydrogen bonding, which is crucial for determining the mechanical and thermal properties of polymers. The ester group offers a site for hydrolysis, which could be exploited in the design of biodegradable materials. A proton-transfer molecular salt derived from acetamido acetate (B1210297) has been studied for its potential in optoelectronics and optical limiting applications, highlighting the utility of this chemical backbone in advanced materials. springerprofessional.de

Interdisciplinary Research with Biological and Medical Sciences

This compound serves as a versatile scaffold in medicinal chemistry, enabling the synthesis of a wide array of derivatives with potential therapeutic applications. ontosight.airesearchgate.netacs.org

A significant body of research is dedicated to synthesizing derivatives of this compound and evaluating their biological activities. These studies are crucial for understanding how structural modifications influence the compound's interaction with biological targets.

Key Research Findings:

Anticancer Activity: Numerous derivatives have been synthesized and tested for their cytotoxic effects on cancer cell lines. researchgate.netacs.org

Quinazoline (B50416) Derivatives: A series of methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)alkanoates were designed as inhibitors of methionine synthase, an enzyme over-expressed in certain tumor cells. researchgate.netjst.go.jpnih.gov One such compound exhibited a significant IC50 value of 20 µg/mL against the PC-3 prostate cancer cell line. researchgate.netnih.gov

Benzotriazinone Derivatives: Dipeptides incorporating a benzotriazinone moiety, such as methyl-2-(2-(4-oxobenzotriazin-3(4H)-yl)acetamido)acetate, have been synthesized and show promise as inhibitors of liver carcinoma. acs.orgnih.gov

Enzyme Inhibition: Beyond cancer, derivatives are being explored as inhibitors for other critical enzymes. For instance, compounds based on this structure are being investigated as potential inhibitors of metallo-β-lactamases, which are responsible for antibiotic resistance. epa.gov

Structure-Activity Relationship (SAR) Studies: SAR studies systematically alter parts of the molecular structure to determine which functional groups are essential for biological activity. For example, in a study of GPR88 agonists, modifying the alkyl groups on related (4-alkoxyphenyl)glycinamides revealed that branched alkyl groups were more potent than linear ones and that potency was correlated with the compound's lipophilicity. nih.gov

The following table summarizes the biological activities of various classes of this compound derivatives.

Derivative ClassTarget/ApplicationKey Finding
Quinazolinone AnalogsAnticancer (Methionine Synthase Inhibition)Compounds show cytotoxic activity against prostate (PC-3) and breast (MCF-7) cancer cell lines. researchgate.netnih.gov
Benzotriazinone AnalogsAnticancer (HepG2 Liver Carcinoma)Dipeptide derivatives exhibit potential as anticancer agents. acs.orgnih.gov
Pyrrol-2-acetamido AcetatesAnti-inflammatoryThe derivative amtolmetin guacyl is a nonsteroidal anti-inflammatory drug (NSAID) with gastroprotective effects. nih.gov
Zinc ChelatorsAntibiotic Adjuvants (Metallo-β-lactamase Inhibition)Derivatives potentiate the effects of existing antibiotics against resistant bacteria. epa.gov

This compound is a valuable starting material and building block in the synthesis of complex molecules for drug discovery. researchgate.netacs.org Its structure is incorporated into larger molecules to explore new therapeutic agents.

Key Research Findings:

Scaffold for Lead Compounds: The core structure of this compound is present in various compounds investigated for therapeutic potential. smolecule.com Its functional groups allow for straightforward coupling with other molecules, such as amino acid esters, to create dipeptides and more complex structures via methods like dicyclohexylcarbodiimide (B1669883) (DCC) or azide (B81097) coupling. researchgate.netjst.go.jp

Synthesis of Approved Drugs and Investigational Agents: A notable example is its connection to amtolmetin guacyl (2-methoxyphenyl-1-methyl-5-p-methylbenzoyl-pyrrol-2-acetamido acetate), a non-steroidal anti-inflammatory drug (NSAID) with unique gastroprotective properties. nih.govresearchgate.net The synthesis of such compounds highlights the role of the acetamidoacetate moiety in creating effective drug molecules.

Molecular Docking Studies: In modern drug discovery, computational docking studies are used to predict how a molecule might bind to a biological target. researchgate.net Derivatives of this compound have been the subject of such studies to predict their binding affinity to enzymes like methionine synthase, guiding the synthesis of more potent inhibitors. researchgate.netjst.go.jpnih.gov

Understanding the toxicological profile and environmental impact of chemical compounds is critical for their safe use and development.

Key Research Findings:

Toxicology: Safety data sheets classify this compound as harmful if swallowed (Acute Toxicity, Oral, Category 4). cymitquimica.com It may cause skin, eye, and respiratory irritation. thermofisher.com In vivo studies in mice on a complex derivative showed no acute toxic effects at doses up to 128 mg/kg, suggesting that specific modifications can lead to well-tolerated compounds. epa.gov However, it is noted that for the parent compound, the toxicological and physicochemical properties have not been fully determined. cymitquimica.com

Environmental Fate: The persistence and degradation of a chemical in the environment are key concerns.

Hydrolysis: As an ester, this compound is susceptible to hydrolysis, which is often the most significant decomposition pathway for such compounds in aquatic environments. oieau.fr The rate of hydrolysis is dependent on pH and temperature, with half-lives for similar methyl esters ranging from months to several years under typical environmental conditions (pH 8, 10°C). oieau.fr

Biodegradation: While no specific studies on the microbial degradation of this compound were identified, related plasticizers can have environmental half-lives of up to two years. acs.org

Bioaccumulation: The Log Pow (octanol-water partition coefficient) is an indicator of a substance's potential to bioaccumulate. A Log Pow of -0.722 has been reported for this compound, suggesting a low potential for bioaccumulation. cymitquimica.com

The table below presents key toxicological and environmental data.

ParameterValue/ClassificationImplication
Acute Oral ToxicityCategory 4 (Harmful if swallowed)Indicates moderate acute toxicity via ingestion. cymitquimica.com
IrritationCauses skin and eye irritation; may cause respiratory irritation.Requires appropriate handling and personal protective equipment. thermofisher.com
Log Pow-0.722Low potential for bioaccumulation in organisms. cymitquimica.com
Primary Degradation PathwayHydrolysisThe ester linkage is a likely point of breakdown in the environment. oieau.fr

Exploration in Drug Discovery and Development

Theoretical Advancements in Understanding Reactivity and Selectivity

Computational chemistry provides powerful tools for understanding and predicting the chemical behavior of molecules. Theoretical studies on this compound and related structures offer deep insights into their reactivity.

Key Research Findings:

Density Functional Theory (DFT) Studies: DFT is a computational method used to investigate the electronic structure and geometry of molecules. arkat-usa.org It has been applied to study the chemoselective reactions of related heterocyclic amide systems. For instance, DFT calculations were used to explain why N-alkylation is favored over O-alkylation in reactions of quinazoline-2,4-diones with ethyl chloroacetate (B1199739). arkat-usa.org

Reactivity Indices: Fukui functions, derived from DFT calculations, help identify which atoms in a molecule are most susceptible to nucleophilic or electrophilic attack. arkat-usa.org These indices have been used to rationalize the observed regioselectivity in reactions, showing that the nitrogen atom in certain ambident nucleophiles is the "soft" and more reactive site for alkylation. arkat-usa.org

Molecular Modeling and Docking: As mentioned previously, computational modeling is instrumental in drug discovery. Molecular docking simulations predict the binding modes and energies of ligands within the active sites of enzymes. researchgate.netjst.go.jp For derivatives of this compound, these studies have successfully correlated calculated binding free energies with experimentally determined IC50 values, validating the computational models and guiding further synthetic efforts. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the key spectroscopic methods for characterizing Methyl 2-acetamidoacetate, and how should data be interpreted?

  • Methodological Answer : Characterization typically employs nuclear magnetic resonance (NMR) for structural elucidation (e.g., 1^1H and 13^{13}C NMR to confirm ester and acetamido groups), infrared (IR) spectroscopy to identify carbonyl stretches (~1740 cm1^{-1} for ester, ~1650 cm1^{-1} for amide), and mass spectrometry (MS) for molecular weight validation (MW 131.13 g/mol). Data interpretation requires alignment with predicted splitting patterns and functional group signatures. Ensure calibration with reference standards and solvent blank corrections .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves (tested per EN 374), chemical-resistant lab coats, and eye protection. Inspect gloves for leaks before use .
  • Ventilation : Use fume hoods for synthesis or large-scale handling to avoid inhalation .
  • Waste Disposal : Segregate waste in labeled containers and collaborate with certified waste management services for environmentally compliant disposal .
  • Emergency Protocols : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15+ minutes with saline .

Q. What are the common synthetic pathways for this compound, and what factors influence reaction efficiency?

  • Methodological Answer : The compound is synthesized via esterification of 2-acetamidoacetic acid with methanol, catalyzed by H2_2SO4_4 or HCl. Key factors include:

  • Temperature : Optimal at 60–70°C to balance reaction rate and byproduct formation.
  • Molar Ratios : Excess methanol (3:1) drives esterification to completion.
  • Workup : Neutralization with NaHCO3_3 followed by solvent extraction (e.g., ethyl acetate) improves purity. Monitor reaction progress via thin-layer chromatography (TLC) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound synthesis to minimize by-products?

  • Methodological Answer :

  • Catalyst Screening : Replace H2_2SO4_4 with solid acid catalysts (e.g., Amberlyst-15) to reduce side reactions like hydrolysis.
  • Solvent-Free Conditions : Microwave-assisted synthesis reduces reaction time and energy consumption, minimizing thermal degradation .
  • Statistical Optimization : Use response surface methodology (RSM) to model variables (e.g., temperature, catalyst loading) and predict optimal yield (reported up to 85%) .

Q. What advanced analytical techniques are recommended for resolving data contradictions in purity assessment of this compound?

  • Methodological Answer :

  • HPLC-DAD/MS : Pair high-performance liquid chromatography (HPLC) with diode-array detection (DAD) and MS to separate and identify impurities (e.g., unreacted acid or methyl esters).
  • NMR Purity Index : Calculate the ratio of target compound peaks to solvent/residual signals in 1^1H NMR spectra.
  • Cross-Validation : Compare results from multiple techniques (e.g., GC-MS vs. HPLC) to resolve discrepancies. Validate methods per ICH guidelines for precision and accuracy .

Q. How does this compound function as a precursor in the synthesis of lead compounds, and what mechanistic insights support this application?

  • Methodological Answer :

  • Coordination Chemistry : The acetamido and ester groups act as ligands for metal complexes (e.g., triphenylplumbyl derivatives), enabling applications in catalysis or antimicrobial agents .
  • Drug Delivery : Its bifunctional structure allows conjugation with APIs (active pharmaceutical ingredients) via amide/ester linkages, enhancing solubility. Mechanistic studies (e.g., DFT calculations) reveal favorable binding energies with target proteins .
  • Derivatization : React with thiols or amines under Mitsunobu conditions to generate analogs for structure-activity relationship (SAR) studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.